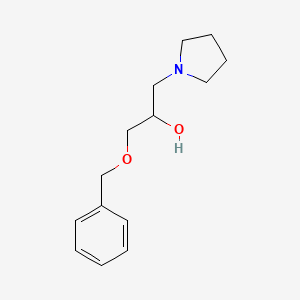![molecular formula C10H13N3O3S B13992982 2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide CAS No. 42826-28-8](/img/structure/B13992982.png)
2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide typically involves the condensation reaction of 2,2-dimethylpropanamide with 5-nitrothiophene-2-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of materials with specific properties, such as organic semiconductors and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiophene ring can also participate in interactions with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-dimethyl-N-[(5-aminothiophen-2-yl)methylideneamino]propanamide
- 2,2-dimethyl-N-[(5-bromothiophen-2-yl)methylideneamino]propanamide
- 2,2-dimethyl-N-[(5-chlorothiophen-2-yl)methylideneamino]propanamide
Uniqueness
2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity
Propiedades
Número CAS |
42826-28-8 |
|---|---|
Fórmula molecular |
C10H13N3O3S |
Peso molecular |
255.30 g/mol |
Nombre IUPAC |
2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide |
InChI |
InChI=1S/C10H13N3O3S/c1-10(2,3)9(14)12-11-6-7-4-5-8(17-7)13(15)16/h4-6H,1-3H3,(H,12,14) |
Clave InChI |
PMCDCKNQBMQKKD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NN=CC1=CC=C(S1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Fluorobenzo[B]thiophene-4-carbonitrile](/img/structure/B13992914.png)

![Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy-](/img/structure/B13992916.png)



![Bicyclo[4.2.0]oct-2-yl phenylcarbamate](/img/structure/B13992926.png)




